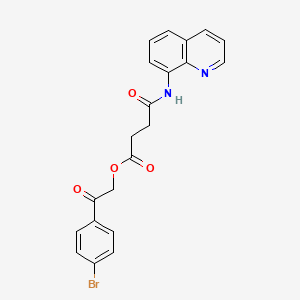![molecular formula C19H23N3OS2 B4705612 N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4705612.png)
N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, also known as E-2MTB, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of thiosemicarbazones and has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of the hepatitis C virus. This compound has also been found to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is its low toxicity profile. It has been found to have a high therapeutic index, which means that it has a low toxicity to normal cells while being effective against cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a therapeutic agent for viral infections such as hepatitis C. Further studies are also needed to elucidate its mechanism of action and to optimize its formulation for in vivo administration.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its anti-tumor properties, this compound has also been found to possess anti-inflammatory and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to inhibit the replication of the hepatitis C virus, which makes it a potential candidate for the treatment of hepatitis C.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS2/c1-3-15-8-10-17(11-9-15)20-19(24)22-21-18(23)13-25-12-16-7-5-4-6-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGMAWDVEWMKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NNC(=O)CSCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4705551.png)
![cyclohexyl [5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B4705556.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4705561.png)



![ethyl 4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B4705601.png)
![2-[4-(dimethylamino)benzylidene]-6-(4-methoxybenzylidene)cyclohexanone](/img/structure/B4705607.png)
![N-({[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4705617.png)
![8,9-dimethyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705625.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705626.png)
![6-(3-isobutyl-1H-pyrazol-5-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4705632.png)
![2-[5-mercapto-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4705637.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide](/img/structure/B4705645.png)